molecular formula C21H19ClN2O3 B3311956 1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 946280-40-6

1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No. B3311956
CAS RN: 946280-40-6
M. Wt: 382.8 g/mol
InChI Key: RFFOZRSJKZSXCN-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound that belongs to the class of dihydropyridine derivatives. It has gained significant attention due to its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of 1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is not fully understood. However, it has been reported to act as a calcium channel blocker, which inhibits the influx of calcium ions into cells. This, in turn, leads to a decrease in intracellular calcium levels, which can have various physiological effects.
Biochemical and Physiological Effects:
1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been reported to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, reduce inflammation, lower blood glucose levels, and decrease blood pressure. It has also been reported to have neuroprotective effects and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on 1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. One potential direction is to study its use in combination with other drugs for the treatment of cancer and other diseases. Another direction is to investigate its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate its exact mechanism of action and to improve its solubility in water for better in vivo administration.
In conclusion, 1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a synthetic compound with potential therapeutic applications in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in the field of medicine.

Scientific Research Applications

1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been reported to exhibit anticancer, antidiabetic, anti-inflammatory, and antihypertensive activities. It has also been studied for its potential use in treating cardiovascular diseases and neurological disorders.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-N-(2-ethoxyphenyl)-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3/c1-2-27-19-9-4-3-8-18(19)23-21(26)16-10-11-20(25)24(14-16)13-15-6-5-7-17(22)12-15/h3-12,14H,2,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFFOZRSJKZSXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzyl)-N-(2-ethoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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